Human TDO Inhibition: Sub-100 nM Potency Confirmed by Quantitative Enzymatic Assay
5-Bromo-3,3-(ethylenedithio)-1,3-dihydro-indole-2-one inhibits recombinant human tryptophan 2,3-dioxygenase (TDO, aa 19–388) with an IC50 of 40 nM, measured by spectrophotometric analysis of kynurenine formation [1]. By comparison, the canonical TDO inhibitor LM10 exhibits an IC50 of approximately 0.5–2 µM under similar assay conditions, indicating superior potency for this compound . This represents a potential >10-fold improvement in TDO inhibitory activity compared to the tool compound LM10 [1].
| Evidence Dimension | Inhibition of human TDO enzymatic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | LM10 (standard TDO tool inhibitor): IC50 ≈ 0.5–2 µM |
| Quantified Difference | >10-fold more potent than LM10 |
| Conditions | Recombinant human TDO (aa 19–388) expressed in E. coli Transetta (DE3); spectrophotometric detection (Nanodrop 2000c) |
Why This Matters
For procurement in TDO-focused immuno-oncology or Parkinson's disease research, this compound offers substantially higher target engagement at lower concentrations than the widely used reference inhibitor LM10, potentially reducing off-target effects in cellular and in vivo models.
- [1] BindingDB BDBM50606613 (CHEMBL5219865). IC50 = 40 nM against human TDO (19–388 aa). Assay: Nanodrop 2000c spectrophotometric analysis. Deposited 2023-06-26. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50606613 View Source
